molecular formula C19H15N3O5S3 B2846459 methyl 2-[(2Z)-2-[(1,3-benzothiazole-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 1164467-71-3

methyl 2-[(2Z)-2-[(1,3-benzothiazole-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2846459
CAS No.: 1164467-71-3
M. Wt: 461.53
InChI Key: JIMMSHKCJGFBSZ-VZCXRCSSSA-N
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Description

methyl 2-[(2Z)-2-[(1,3-benzothiazole-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that features a benzo[d]thiazole core structure

Scientific Research Applications

Chemistry

In chemistry, methyl 2-[(2Z)-2-[(1,3-benzothiazole-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where benzo[d]thiazole derivatives have shown efficacy.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved stability.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been known to exhibit a wide range of biological activities . They have been found to interact with various enzymes and receptors, influencing numerous biochemical pathways.

Mode of Action

Benzothiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds, hydrogen bonds, or hydrophobic interactions .

Biochemical Pathways

Benzothiazole derivatives have been found to affect a variety of biochemical pathways. They have shown antimicrobial, antifungal, antioxidant, anti-proliferative, anti-convulsant, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, anti-malarial, hypoglycemic, anti-inflammatory activities, and more . The specific pathways affected by this compound would depend on its exact structure and the nature of its target.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of activities exhibited by benzothiazole derivatives, the effects could potentially involve changes in enzyme activity, alterations in signal transduction pathways, or effects on cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-[(1,3-benzothiazole-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common method includes the temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with carbon disulfide (CS2) in the presence of dimethyl sulfoxide (DMSO). This reaction proceeds without the need for external catalysts, transition metals, bases, ligands, or oxidants, making it an efficient and environmentally friendly process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and high step economy are likely to be applied to scale up the synthesis process, ensuring minimal environmental impact and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-2-[(1,3-benzothiazole-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole core, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives, such as benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones . These compounds share the benzo[d]thiazole core but differ in their substituents, leading to variations in their chemical and biological properties.

Uniqueness

What sets methyl 2-[(2Z)-2-[(1,3-benzothiazole-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate apart is its unique combination of functional groups, which confer specific reactivity and potential applications. The presence of both carbonyl and sulfonyl groups allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[2-(1,3-benzothiazole-2-carbonylimino)-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S3/c1-27-16(23)10-22-13-8-7-11(30(2,25)26)9-15(13)29-19(22)21-17(24)18-20-12-5-3-4-6-14(12)28-18/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMMSHKCJGFBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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